

# BI-1935 Demonstrates Superior Selectivity Over First-Generation sEH Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BI-1935   |           |
| Cat. No.:            | B15613023 | Get Quote |

A comprehensive analysis of experimental data reveals that **BI-1935**, a novel soluble epoxide hydrolase (sEH) inhibitor, exhibits a significantly improved selectivity profile compared to first-generation sEH inhibitors. This heightened selectivity minimizes the potential for off-target effects, positioning **BI-1935** as a more precise research tool and a potentially safer therapeutic candidate.

Soluble epoxide hydrolase is a key enzyme in the metabolism of anti-inflammatory and vasodilatory epoxy fatty acids (EpFAs). Its inhibition is a promising therapeutic strategy for a range of diseases, including hypertension, inflammation, and pain. However, the clinical progression of early sEH inhibitors has been hampered by concerns over off-target activities. This guide provides a detailed comparison of the selectivity of **BI-1935** against that of first-generation sEH inhibitors, supported by quantitative data and experimental methodologies.

## Potency and Selectivity: A Quantitative Comparison

**BI-1935** is a highly potent sEH inhibitor with a half-maximal inhibitory concentration (IC50) of 7 nM for human sEH. While some first-generation inhibitors, such as t-AUCB, exhibit comparable or even greater potency for sEH, their broader activity against other enzymes and receptors raises concerns about potential side effects.

The following tables summarize the available quantitative data for **BI-1935** and representative first-generation sEH inhibitors.

Table 1: Potency against Soluble Epoxide Hydrolase (sEH)



| Compound | Туре             | Human sEH IC50 (nM) |
|----------|------------------|---------------------|
| BI-1935  | Novel Inhibitor  | 7                   |
| t-AUCB   | First-Generation | 1.3                 |
| TPPU     | First-Generation | 45                  |
| DCU      | First-Generation | 160                 |

Table 2: Off-Target Activity and Selectivity

| Compound                      | Off-Target                                     | IC50 (nM)                             | Selectivity (Off-<br>Target IC50 / sEH<br>IC50) |
|-------------------------------|------------------------------------------------|---------------------------------------|-------------------------------------------------|
| BI-1935                       | Thromboxane<br>Synthase                        | 132[1]                                | ~19-fold                                        |
| 5-Lipoxygenase (5-<br>LOX)    | 5,920[1]                                       | ~846-fold                             |                                                 |
| hCYP2J2, hCYP2C9,<br>hCYP2C19 | >1,000[1]                                      | >143-fold                             |                                                 |
| TPPU                          | p38β Kinase                                    | 270[2]                                | ~6-fold                                         |
| p38y Kinase                   | 890[2]                                         | ~20-fold                              |                                                 |
| DCU                           | Various<br>(Carboxylesterases,<br>GSTs, P450s) | No significant inhibition reported[3] | -                                               |

Note: A higher selectivity ratio indicates greater selectivity for sEH over the off-target.

The data clearly illustrates that while TPPU is a potent sEH inhibitor, it also significantly inhibits p38β kinase at a concentration only 6-fold higher than its sEH IC50. This lack of selectivity could lead to unintended physiological effects related to the p38 MAPK signaling pathway. In contrast, **BI-1935** demonstrates a much wider therapeutic window, with selectivity ratios of approximately 19-fold and 846-fold for its most significant off-targets identified in the screen.



For other first-generation inhibitors like DCU, while qualitative statements of selectivity exist, comprehensive quantitative data is often lacking.

# **Signaling Pathways and Experimental Workflows**

To understand the biological context of sEH inhibition and the methodologies used to assess selectivity, the following diagrams are provided.



Click to download full resolution via product page

Caption: Simplified sEH signaling pathway.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer's Signaling in Human Nerve Cells - PMC [pmc.ncbi.nlm.nih.gov]



- 3. Potent urea and carbamate inhibitors of soluble epoxide hydrolases PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BI-1935 Demonstrates Superior Selectivity Over First-Generation sEH Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613023#is-bi-1935-more-selective-than-first-generation-seh-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com